3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Catalog No.
S14021333
CAS No.
M.F
C8H13N3O2
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propan...

Product Name

3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

IUPAC Name

2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoic acid

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C8H13N3O2/c1-6-3-4-11(10-6)5-7(9-2)8(12)13/h3-4,7,9H,5H2,1-2H3,(H,12,13)

InChI Key

HOXWDCLPNMXZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C(=O)O)NC

3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring and a propanoic acid moiety. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2, and it has a molecular weight of approximately 172.20 g/mol. The compound features a methylamino group attached to the propanoic acid backbone, providing potential for various chemical interactions and biological activities. This compound is often studied for its relevance in medicinal chemistry and biochemistry due to its structural properties and functional groups.

Typical of carboxylic acids and amines:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: It can react with amines to form amides, which are significant in pharmaceutical applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, producing an amine derivative.
  • Nucleophilic Substitution: The methylamino group may undergo nucleophilic substitution reactions, allowing for further functionalization.

This compound exhibits various biological activities due to its structural features. Research indicates that derivatives of pyrazole compounds often show:

  • Antimicrobial Activity: Some studies have reported that pyrazole derivatives possess significant antimicrobial properties.
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory activities, making it a candidate for therapeutic applications.
  • Cytotoxicity: Certain derivatives have been explored for their potential cytotoxic effects against cancer cells.

The biological activity largely depends on the substituents on the pyrazole ring and the nature of the propanoic acid moiety.

Several synthetic routes can be employed to produce 3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid:

  • Condensation Reactions: The synthesis often involves the condensation of 3-methylpyrazole with appropriate aldehydes or ketones followed by reductive amination with methylamine.
  • Carboxylation: Starting from 3-methylpyrazole, carboxylation reactions can be performed to introduce the propanoic acid moiety.
  • Multi-step Synthesis: A more complex synthesis might involve several steps including protection-deprotection strategies to selectively introduce functional groups.

The applications of 3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid span various fields:

  • Pharmaceuticals: It is being investigated for potential use in drug development due to its biological activity.
  • Biochemical Research: This compound serves as a tool in biochemical assays and studies involving enzyme inhibition or receptor binding.
  • Metabolomics: It can be utilized as an internal standard in mass spectrometry-based metabolomics studies.

Interaction studies involving this compound typically focus on its binding affinities with various biological targets, such as enzymes or receptors. Research has shown that:

  • It may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.
  • Binding studies using radiolabeled versions of the compound can help elucidate its pharmacokinetic properties.

These interactions can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural characteristics with 3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-MethylpyrazoleC4H6N2C_4H_6N_2Simple pyrazole structure without carboxylic acid
2-Methyl-3-(5-methylpyrazolyl)propionic acidC8H12N2O2C_8H_{12}N_2O_2Similar backbone but different substituents
4-Amino-1H-pyrazoleC4H6N4C_4H_6N_4Contains an amino group instead of methylamino
5-Methyl-1H-pyrazoleC5H6N2C_5H_6N_2Additional methyl group affecting reactivity

Uniqueness

The uniqueness of 3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid lies in its combination of a pyrazole ring with a methylamino group directly attached to a propanoic acid backbone. This specific arrangement allows for diverse chemical reactivity and potential biological interactions that may not be present in simpler analogs or other derivatives.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

183.100776666 g/mol

Monoisotopic Mass

183.100776666 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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